Eremophilene

Description

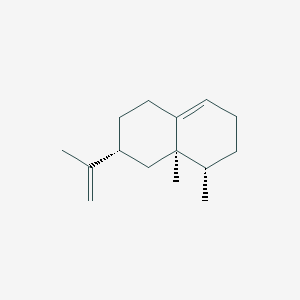

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBNYNLSCGVZOH-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144729 | |

| Record name | Eremophilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10219-75-7 | |

| Record name | Eremophilene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eremophilene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eremophilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EREMOPHILENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPI7MD81JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Eremophilene

Distribution Across Biological Kingdoms

Eremophilene and its related eremophilane (B1244597) sesquiterpenoids are produced by a variety of organisms, playing diverse ecological roles. Their presence has been documented in numerous plant and fungal species.

Plant Sources

This compound has been identified as a constituent of the essential oils of several plant species.

Eremophila genus : The wood and root oils of Eremophila mitchellii, commonly known as Buddha Wood, are predominantly composed of eremophilane sesquiterpenoids researchgate.netmdpi.com. The essential oil from the heartwood and bark of this Australian native tree is noted for its high content of these bicyclic sesquiterpenes mdpi.com.

Ocimum sanctum : Also known as Holy Basil or Tulsi, this aromatic perennial plant has been shown to produce (−)-eremophilene wikipedia.org. Systematic screening of sesquiterpenoid genes in Ocimum sanctum led to the successful identification of the enzyme responsible for synthesizing this compound wikipedia.org.

Petasites hybridus : Commonly known as butterbur, the essential oil from the leaves of this perennial plant contains this compound mdpi.comresearchgate.net. In one analysis, this compound was found to be one of the five most abundant compounds in the leaf essential oil, constituting 4.31% of the total oil mdpi.com. The rhizomes of Petasites hybridus also contain eremophilane sesquiterpenes, notably petasin and isopetasin nih.govd-nb.info.

Curcuma zedoaria : While the essential oils of Curcuma zedoaria (white turmeric) have been analyzed, identifying various mono- and sesquiterpenoids, this compound has not been reported as a major constituent in the available research cabidigitallibrary.orgresearchgate.netresearchgate.netnih.gov. The primary components are typically other sesquiterpenes like curzerenone and 1,8-cineole researchgate.net.

Vitex negundo : The leaf essential oils of this plant have been shown to contain this compound, with its concentration varying significantly depending on the geographical origin of the plant population mdpi.comedu.krd. In some samples from Vietnam, this compound was a major component, with concentrations ranging from 13.1% to 33.6% mdpi.com.

Paullinia pinnata : The essential oil obtained from the leaves of this plant contains this compound as a significant compound. One study reported its concentration to be 6.9% of the total essential oil cabidigitallibrary.orgresearchgate.netelectronicsandbooks.comresearchgate.netepa.gov.

Senecio species : The genus Senecio is a known source of a wide variety of eremophilane derivatives nih.govnih.govnih.govuni-saarland.de. Numerous studies have documented the isolation and characterization of these sesquiterpenes from various Senecio species nih.gov.

Table 1: Plant Sources of this compound

| Plant Species | Part(s) Containing this compound | Notable this compound Derivatives |

|---|---|---|

| Eremophila mitchellii | Wood, Root | Eremophilanes researchgate.netmdpi.com |

| Ocimum sanctum | Not specified | (−)-eremophilene wikipedia.org |

| Petasites hybridus | Leaves, Rhizomes | This compound, Petasin, Isopetasin mdpi.comnih.gov |

| Vitex negundo | Leaves | This compound mdpi.comedu.krd |

| Paullinia pinnata | Leaves | This compound cabidigitallibrary.orgresearchgate.netelectronicsandbooks.com |

| Senecio species | Various | Eremophilane derivatives nih.govnih.govnih.gov |

Fungal Sources

Fungi, including various terrestrial and marine species, are prolific producers of eremophilane-type sesquiterpenes.

Xylaria : Several species of this fungal genus are known to produce a diverse array of eremophilane sesquiterpenes researchgate.netresearchgate.netnih.govnih.govbiorxiv.org. For instance, the endophytic fungus Xylaria sp. GDG-102 yielded a new eremophilane sesquiterpene named xylareremophil, along with five other known eremophilanes. Another endophytic fungus, Xylaria sp. BCC 21097, was found to produce seven new eremophilane-type sesquiterpenoids researchgate.net.

Botrytis cinerea : This phytopathogenic fungus is known to produce a family of sesquiterpenes with a (+)-4-epi-eremophil-9-en-11-ol skeleton. These this compound derivatives are believed to be involved in the autoregulation of asexual spore production and the formation of infection structures.

Marine Fungi : A variety of marine-derived fungi have been identified as sources of eremophilanes. These include Penicillium copticola, from which ten undescribed eremophilanes were isolated. Other marine fungi producing these compounds include species of Aspergillus, Emericellopsis maritima, and Paraconiothyrium sporulosum nih.gov.

Sorangium cellulosum : This myxobacterium is a known producer of various secondary metabolites. A gene cluster (CYP264B1–geoA) from Sorangium cellulosum So ce56 has been identified and functionally characterized, confirming its role in the biosynthesis of (+)-eremophilene nih.gov.

Table 2: Fungal Sources of this compound

| Fungal Species/Group | Notable this compound Derivatives |

|---|---|

| Xylaria species | Xylareremophil, Eremoxylarins nih.govbiorxiv.org |

| Botrytis cinerea | (+)-4-epi-eremophil-9-en-11-ol skeleton derivatives |

| Marine Fungi (Penicillium, Aspergillus, etc.) | Copteremophilanes, Dihydrobipolaroxins |

| Sorangium cellulosum | (+)-eremophilene nih.gov |

Analytical Extraction and Isolation Techniques

The extraction and isolation of this compound from its natural sources are primarily achieved through hydrodistillation followed by chromatographic separation and analysis.

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and purification of this compound from complex mixtures like essential oils and crude extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful analytical tool for the qualitative and quantitative analysis of volatile compounds like this compound wikipedia.orgmdpi.com. The technique separates individual components of a mixture, which are then identified based on their mass spectra epa.gov. GC-MS has been widely used to identify this compound in the essential oils of various plants and in the metabolites of fungi wikipedia.org.

Flash Chromatography : This is a preparative liquid chromatography technique used for the rapid separation and purification of compounds from a mixture. It is particularly useful for isolating specific eremophilane derivatives from crude extracts for further structural elucidation and biological testing. Flash chromatography has been successfully employed in the isolation of sesquiterpene lactones, a class of compounds that includes eremophilane derivatives.

Hydrodistillation of Essential Oils

Hydrodistillation is a common and traditional method for extracting essential oils from plant materials researchgate.netnih.gov. In this process, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. This technique is particularly suitable for isolating non-water-soluble, high-boiling natural products like this compound, as it allows them to distill at a temperature below 100 °C. The essential oils obtained through hydrodistillation are then typically subjected to further analysis, such as GC-MS, to identify their chemical constituents researchgate.net.

Biosynthesis and Enzymology of Eremophilene

Precursor Metabolism: Farnesyl Diphosphate (B83284) (FPP) Pathway and Isoprenoid Synthesis

The journey to eremophilene begins with the universal building blocks of isoprenoids. All isoprenoids, a vast and diverse class of natural products, are synthesized from the five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). pnas.orgresearchgate.net In eukaryotes, these precursors are primarily generated via the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA. zfin.org

The synthesis of farnesyl diphosphate (FPP), a C15 isoprenoid, is a critical branching point in this metabolic network. nih.govnih.gov FPP synthase, a type of prenyl transferase, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. nih.govnih.gov The process first yields geranyl diphosphate (GPP, C10), which is then elongated by another IPP unit to form the final product, FPP. nih.govnih.gov This FPP molecule is the direct, linear precursor for the biosynthesis of all sesquiterpenes, including the various isomers of this compound. nih.govwikipedia.org The availability of FPP is a key regulatory step, as it serves as a substrate not only for sesquiterpenes but also for the synthesis of sterols, carotenoids, and other essential molecules. nih.govwikipedia.org

Role of Sesquiterpene Synthases in this compound Formation

The transformation of the linear FPP molecule into the complex, cyclic structure of this compound is accomplished by a specific class of enzymes known as sesquiterpene synthases (or sesquiterpene cyclases). These enzymes are responsible for catalyzing the intricate cyclization cascade that defines the final carbon skeleton.

Characterization of Specific this compound Synthases (e.g., (-)-5-epithis compound synthase from Salvia miltiorrhiza, OsaTPS07 from Ocimum sanctum)

Detailed research has led to the identification and characterization of several enzymes that produce eremophilane-type sesquiterpenes.

A notable example comes from the medicinal plant Salvia miltiorrhiza, also known as Danshen. nih.govfrontiersin.org Through transcriptome mining, researchers identified three distinct sesquiterpene synthases—SmSTPS1, SmSTPS2, and SmSTPS3—that all catalyze the formation of (-)-5-epithis compound from FPP. nih.govnih.govresearchgate.net These three enzymes share high sequence identity but exhibit different spatial expression patterns and responses to hormone treatments, suggesting they fulfill specific roles in the plant's interaction with its environment. nih.govfrontiersin.orgresearchgate.net The activity of these synthases was confirmed through in vitro assays with recombinant proteins and by transient expression in Nicotiana benthamiana. nih.govresearchgate.net The production of (-)-5-epithis compound by these enzymes has also been successfully achieved in metabolically engineered Escherichia coli. nih.gov

In the fungal kingdom, the phytopathogenic fungus Botrytis cinerea has been shown to produce eremophilane (B1244597) derivatives. nih.gov A specific sesquiterpene cyclase, Bcstc7, was identified as the key enzyme responsible for the cyclization of FDP to produce (+)-4-epi-eremophilenol and related derivatives. nih.gov

While the outline mentions OsaTPS07 from Ocimum sanctum, specific characterization data for an this compound synthase with this name was not available in the searched literature. Ocimum sanctum is known to produce a variety of volatile compounds, including sesquiterpenes like caryophyllene. ijrasb.com

| Enzyme Name | Source Organism | Product(s) |

| SmSTPS1, SmSTPS2, SmSTPS3 | Salvia miltiorrhiza | (-)-5-epithis compound |

| Bcstc7 | Botrytis cinerea | (+)-4-epi-eremophil-9-en-11-ol derivatives |

Stereoelectronic Considerations in Cyclization from trans,trans-Farnesyl Pyrophosphate

The conversion of the acyclic trans,trans-FPP into the bicyclic eremophilane skeleton is a marvel of stereoelectronic control, dictated by the enzyme's active site. The process begins with the ionization of FPP, where the diphosphate group is released, generating a farnesyl carbocation. core.ac.uk The subsequent cyclization is a cascade of intramolecular electrophilic attacks.

For the formation of eremophilanes in Botrytis cinerea, the proposed pathway involves the transformation of FPP into a cis-fused eudesmane (B1671778) cation intermediate. nih.gov This cation then undergoes further rearrangements, ultimately yielding the (+)-4-epi-eremophil-9-enol derivatives. nih.gov The precise folding of the FPP substrate within the enzyme's catalytic pocket is crucial. It orients the molecule in a specific conformation that facilitates the initial ring closure and guides the subsequent proton transfers and hydride shifts, ensuring the formation of the correct stereochemistry of the final eremophilane product. The enzyme's active site effectively acts as a template, stabilizing specific carbocation intermediates and preventing alternative, undesired reactions.

Genetic Basis and Regulation of Eremophilane Biosynthesis

The production of this compound is encoded at the genetic level by sesquiterpene cyclase genes, often found within gene clusters that may regulate the entire biosynthetic pathway.

Identification and Functional Characterization of Sesquiterpene Cyclase Genes (e.g., Bcstc genes in Botrytis cinerea)

Genomic analysis of the plant-pathogenic fungus Botrytis cinerea has revealed the presence of at least seven sesquiterpene cyclase (STC) genes, designated Bcstc genes. nih.gov Several of these have been functionally characterized, each responsible for producing different sesquiterpene skeletons from the common precursor, FPP. nih.gov

The gene Bcstc7 is directly implicated in eremophilane biosynthesis. nih.gov Studies have shown that the expression level of Bcstc7 is significantly higher than other Bcstc genes when the fungus is cultured under conditions that induce the production of eremophilenols (e.g., in the presence of copper sulfate). nih.gov Crucially, the targeted deletion of the Bcstc7 gene completely abolished the production of (+)-4-epi-eremophilenol. nih.gov The production was restored when the null mutant was complemented with a functional copy of the Bcstc7 gene, providing definitive proof of its function as an this compound synthase. nih.gov This functional characterization demonstrates a direct link between a specific gene and the biosynthesis of an eremophilane-type compound in fungi.

Insights into Uncharted Metabolic Pathways in Fungi

The study of this compound biosynthesis genes in fungi like Botrytis cinerea offers a window into larger, often uncharted, metabolic networks. The discovery that specific culture conditions can trigger the expression of otherwise silent genes, like Bcstc7, reveals that fungal genomes harbor a cryptic potential for producing a wide array of secondary metabolites. nih.gov These metabolites are not always produced under standard laboratory conditions, suggesting that fungi possess a metabolic flexibility that is deployed in response to specific environmental cues or stressors. nih.govnih.gov

Furthermore, the characterization of these pathways sheds light on the ecological roles of these compounds. For instance, eremophilenols produced by B. cinerea have been implicated in the autoregulation of asexual spore production and the development of infection structures, indicating that these sesquiterpenoids are not just metabolic byproducts but are functional effectors in the fungus's life cycle and its interactions with host plants. nih.gov The identification of these biosynthetic genes and pathways is a crucial step toward understanding the complex chemical language that governs fungal development and pathogenicity. nih.govnih.gov

Biotechnological Approaches for Enhanced this compound Production

The industrial-scale production of this compound through chemical synthesis or extraction from natural sources is often commercially unviable due to low yields and high costs. Consequently, biotechnological production using engineered microbial hosts presents a sustainable and economically promising alternative. Recent advancements in synthetic biology and metabolic engineering have enabled the development of microbial cell factories, primarily the yeast Saccharomyces cerevisiae, for the efficient synthesis of various terpenes, including sesquiterpenes like this compound.

The cornerstone of producing this compound in microbial hosts is the heterologous expression of a functional this compound synthase gene. While this compound has been identified as a product of certain fungi and plants, a specific this compound synthase from Salvia miltiorrhiza has been characterized, providing a genetic basis for its production in a microbial host. The successful expression of heterologous genes in Saccharomyces cerevisiae is a well-established practice, making it a suitable chassis for this compound synthesis. plos.orgfrontiersin.org

Metabolic engineering strategies for enhancing this compound production in yeast focus on optimizing the native mevalonate (MVA) pathway to increase the supply of the universal sesquiterpene precursor, farnesyl diphosphate (FPP). Key strategies include:

Upregulation of the Mevalonate Pathway: Overexpression of key rate-limiting enzymes in the MVA pathway is a common approach to boost FPP biosynthesis. This includes enzymes suchs as truncated 3-hydroxy-3-methyl-glutaryl-CoA reductase (tHMG1), mevalonate kinase (ERG12), phosphomevalonate kinase (ERG8), and mevalonate pyrophosphate decarboxylase (MVD1).

Downregulation of Competing Pathways: A significant portion of the FPP pool is naturally diverted towards the synthesis of sterols, essential for yeast cell membrane integrity. The enzyme squalene (B77637) synthase (ERG9) catalyzes the first committed step in sterol biosynthesis by converting FPP to squalene. Downregulating the expression of the ERG9 gene, for instance by replacing its native promoter with a weaker or regulatable promoter like the MET3 promoter, can effectively redirect the metabolic flux from sterol production towards the desired sesquiterpene, this compound. nih.gov This strategy has been shown to significantly increase the production of other sesquiterpenes like patchoulol and farnesol. nih.gov

Enhancing Cofactor Supply: The biosynthesis of FPP requires NADPH as a cofactor. Engineering the central carbon metabolism to increase the intracellular availability of NADPH can further enhance terpene production. This can be achieved by overexpressing enzymes in the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (ZWF1), or by manipulating the cofactor specificity of enzymes.

Enzyme Fusion and Subcellular Compartmentalization: To improve the efficiency of the biosynthetic pathway, key enzymes can be fused together. For example, fusing FPP synthase (FPPS) with the this compound synthase could channel the FPP precursor directly to the final enzyme, minimizing its loss to competing pathways. mdpi.com Additionally, targeting the biosynthetic pathway to specific cellular compartments, such as the mitochondria, can create a more favorable environment for production by leveraging distinct precursor pools and reducing metabolic crosstalk.

Below is an interactive data table summarizing common genetic modifications in Saccharomyces cerevisiae to enhance sesquiterpene production, which are applicable to this compound.

| Genetic Modification | Target Gene/Pathway | Strategy | Expected Outcome for this compound Production | Reference |

| Overexpression | tHMG1, ERG12, ERG8, MVD1 | Increase flux through the mevalonate pathway | Increased FPP precursor supply | mdpi.com |

| Downregulation | ERG9 | Redirect metabolic flux from sterol biosynthesis | Increased FPP availability for this compound synthase | nih.gov |

| Overexpression | ZWF1 | Enhance pentose phosphate pathway | Increased NADPH cofactor availability | mdpi.com |

| Gene Fusion | FPPS-Eremophilene Synthase | Substrate channeling | Improved conversion of FPP to this compound | mdpi.com |

Optimizing the fermentation process is critical to maximize the yield and productivity of this compound from engineered microbial cell factories. Key parameters that are typically controlled and optimized include temperature, pH, aeration, and nutrient feeding strategies. mdpi.com

Fed-Batch Fermentation: A fed-batch strategy is commonly employed for high-density cell cultures and to control the concentration of the carbon source, typically glucose. scielo.brcore.ac.uk Maintaining a low glucose concentration throughout the fermentation can prevent the formation of inhibitory byproducts like ethanol (B145695) and acetate (B1210297), which can negatively impact cell growth and product formation. For engineered yeast strains where gene expression is under the control of a glucose-repressible promoter, a fed-batch strategy allows for an initial phase of biomass accumulation followed by a production phase initiated by glucose limitation. Studies on other sesquiterpenes have demonstrated that an RQ-controlled exponential feeding strategy can lead to significant increases in final titers. nih.gov

Medium Optimization: The composition of the fermentation medium, including the sources of carbon and nitrogen, as well as the presence of specific micronutrients, can have a profound impact on cell growth and product synthesis. For instance, the choice of nitrogen source can influence the intracellular pH and redox balance, which in turn can affect the efficiency of the biosynthetic pathway. Systematic optimization of medium components using statistical methods like response surface methodology can lead to significant improvements in this compound titers.

The following interactive table outlines key fermentation parameters and their typical optimization strategies for enhanced production of volatile sesquiterpenes like this compound.

| Fermentation Parameter | Optimization Strategy | Rationale for this compound Production | Reference |

| Carbon Source Feeding | Glucose-limited fed-batch | Prevents overflow metabolism and byproduct formation, allows for controlled induction of gene expression. | nih.govcore.ac.uk |

| Product Recovery | Two-phase fermentation with an organic overlay (e.g., dodecane) | In-situ removal of volatile and potentially toxic this compound, preventing product loss and feedback inhibition. | nih.govmdpi.com |

| Temperature | Maintain optimal temperature for the specific yeast strain (typically 28-30°C for S. cerevisiae) | Ensures optimal enzyme activity and cell viability. | mdpi.com |

| pH | Controlled pH (typically around 5.0-6.0 for S. cerevisiae) | Maintains a stable environment for cell growth and enzymatic reactions. | mdpi.com |

| Aeration | Maintain adequate dissolved oxygen levels | Supports aerobic respiration for high biomass and energy production, essential for the MVA pathway. | core.ac.uk |

Chemical Synthesis and Derivatization Strategies of Eremophilene

Total Synthesis Approaches of Eremophilane (B1244597) Sesquiterpenoids

The total synthesis of eremophilane sesquiterpenoids, a class of natural products characterized by a decalin core, has been a significant area of research in organic chemistry. These efforts have led to a variety of synthetic strategies to construct their complex molecular architecture.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for creating the specific three-dimensional arrangement of atoms found in eremophilane-type sesquiterpenoids. An efficient and stereoselective total synthesis of (±)-eremophil-3,11-diene has been described, which was instrumental in correcting the initially proposed structure of the natural product eremophilene. cdnsciencepub.com

A key step in many of these syntheses is the conjugate addition of a methyl group to an octalone precursor. For instance, the reaction of lithium dimethylcopper with a specific octalone intermediate stereoselectively produces (±)-eremophil-11-en-3-one in high yield. cdnsciencepub.comcdnsciencepub.com This particular reaction is significant as it establishes the vicinal dimethyl stereochemistry characteristic of the eremophilane skeleton. cdnsciencepub.com Another powerful method, the Robinson annulation, has been employed to construct the core bicyclic ring system of these molecules. For example, the annulation of 2-methyl-4-isopropylidenecyclohexanone with trans-3-penten-2-one stereoselectively yields α-vetivone, a related sesquiterpenoid. researchgate.net

The table below summarizes key stereoselective reactions used in the synthesis of eremophilane sesquiterpenoids.

| Reaction Type | Key Reagents/Substrates | Product/Significance | Reference |

| Conjugate Addition | Lithium dimethylcopper, Octalone intermediate | Forms (±)-eremophil-11-en-3-one; establishes the correct stereochemistry of the methyl groups. | cdnsciencepub.comcdnsciencepub.com |

| Robinson Annulation | 2-Methyl-4-isopropylidenecyclohexanone, trans-3-penten-2-one | Stereoselectively produces α-vetivone, an eremophilane-related compound. | researchgate.net |

| Lithium-Ammonia Reduction | Methoxymethyl-protected enol ether of a β-keto ester | Provides access to both cis and trans-fused decalin systems, leading to eremoligenol (B157327) and this compound. | acs.org |

Biomimetic and Biogenetic Hypothesis-Based Syntheses

The elegance and efficiency of biosynthetic pathways in nature have inspired chemists to develop biomimetic syntheses. uzh.ch These strategies aim to replicate the proposed steps of how these complex molecules are formed in living organisms. uzh.chbioengineer.org This approach often involves tandem reactions and rearrangements that build molecular complexity rapidly. uzh.ch

For example, the synthesis of the complex eremophilane periconianone A was based on a postulated biogenetic route. uzh.ch Key elements of this strategy included a tandem sequence featuring a rhodium-mediated O-H insertion/ acs.orgacs.org-sigmatropic rearrangement, followed by an α-ketol rearrangement and a late-stage biomimetic aldol (B89426) cyclization to construct the cage-like framework. uzh.ch Similarly, the biomimetic synthesis of mitchellenes, compounds found in the plant genus Eremophila, was achieved starting from a putative muurolane biological precursor. nih.gov This synthesis utilized an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, where an epimeric mixture of starting materials underwent a dynamic kinetic resolution to selectively form the desired mitchellene ring system. nih.gov

Divergent Synthetic Strategies for Eremophilane-Type Natural Products

Divergent synthesis is an efficient approach where a single, common intermediate is used to generate a variety of structurally related natural products. rsc.orgnih.gov This strategy is particularly well-suited for the eremophilane family, which features a shared bicyclic skeleton with diverse functional groups. rsc.orgrsc.org

One such strategy enabled the first total syntheses of five different natural eremophilane-type sesquiterpenoids from a common synthetic intermediate. rsc.orgrsc.org The key reactions in this approach included a double Michael addition and a Robinson annulation to build the core structure. The various natural products were then generated through late-stage modifications, such as a Palladium-catalyzed Suzuki coupling to install different side chains. rsc.orgrsc.org Another divergent approach led to the asymmetric, protecting-group-free total synthesis of three eremophilanolide sesquiterpenes, including xylareremophil. acs.orgnih.gov This synthesis featured an oxa-Pauson–Khand reaction as a key step to forge the γ-butenolide-fused tricyclic core from a highly functionalized chiral aldehyde precursor. acs.orgnih.gov

The following table illustrates a divergent synthetic approach to multiple eremophilane sesquiterpenoids.

| Common Intermediate | Key Transformation | Final Product(s) | Reference |

| Bicyclic enone | Pd-catalyzed Suzuki coupling, deprotection, etc. | (±)-1β-acetoxy-6,9-dien-8-oxoeremophil-11-nor-11-ketone, (±)-1β-hydroxy-6,9-dien-8-oxoeremophil-11-nor-11-ketone, and three other sesquiterpenoids. | rsc.orgrsc.org |

| Chiral aldehyde precursor | oxa-Pauson–Khand reaction | Xylareremophil, 2α,3α-epoxymairetolide A, 2,3-seco-2,3-olide-1-deoxygenmairetolide F | acs.orgnih.gov |

Enzymatic Synthesis Routes

Enzymes offer a powerful alternative to traditional chemical reagents for synthesizing complex molecules like this compound, often providing high selectivity under mild conditions. Sesquiterpene synthases, in particular, are capable of catalyzing the formation of this compound from a linear precursor.

For instance, the enzyme (-)-5-epi-eremophilene synthase, isolated from Salvia miltiorrhiza, catalyzes the formation of this compound from farnesyl diphosphate (B83284). The reaction typically requires specific cofactors and is performed under optimal pH and temperature to ensure enzymatic activity. This biosynthetic approach highlights the potential for producing this compound and its isomers through biotechnological methods.

Synthetic Modifications and Derivative Generation

This compound's carbon skeleton serves as a versatile template for generating a wide array of derivatives through various chemical transformations. These modifications can alter the molecule's properties and are essential for structure-activity relationship studies.

Chemical Reactions for this compound Derivatization (e.g., Oxidation, Reduction, Substitution)

The structure of this compound allows for several types of chemical modifications. Key reactions include oxidation, reduction, and substitution, which can introduce new functional groups onto the core structure.

Oxidation: The use of common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize this compound, leading to the formation of eremophilone and other oxidized derivatives.

Reduction: Treatment with reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can reduce the ketone functionalities in this compound-related compounds to their corresponding alcohols.

Substitution: Halogenation reactions, using reagents like bromine or chlorine, can introduce halogen atoms into the this compound structure.

Additionally, functional group manipulations are a common strategy for derivatization. For example, an intermediate containing an acetate (B1210297) group was converted to its corresponding alcohol via deprotection of the allylic acetate, yielding the sesquiterpenoid (±)-E. rsc.org In another synthesis, an intermediate ketone was converted into a tosylhydrazone derivative as a step towards forming a diene. cdnsciencepub.com

The table below details common derivatization reactions for this compound and related compounds.

| Reaction Type | Reagent(s) | Resulting Functional Group/Product | Reference |

| Oxidation | Potassium permanganate, Chromium trioxide | Ketone (e.g., Eremophilone) | |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohol | |

| Halogenation | Bromine, Chlorine | Halogenated derivative | |

| Deprotection | Base or Acid | Alcohol (from acetate ester) | rsc.org |

| Hydrazone Formation | Tosylhydrazide | Tosylhydrazone | cdnsciencepub.com |

Impact of Functional Group Variations on Analog Structure (e.g., hydroxyl, carbonyl, double bonds, furan, lactone)

Hydroxyl Group (-OH): The addition of a hydroxyl group significantly increases the polarity of an this compound analog, which can enhance its water solubility. However, this also presents challenges, as hydroxyl groups can be liabilities for metabolism. sci-hub.box They are susceptible to oxidation to aldehydes or ketones and can undergo rapid glucuronidation, leading to high clearance rates and potentially unfavorable pharmacokinetic profiles. sci-hub.box For instance, an aliphatic hydroxyl group acts as an electron-withdrawing group due to the electronegativity of the oxygen atom, influencing the electronic environment of the molecule. ashp.org

Carbonyl Group (C=O): The carbonyl group, found in ketones and aldehydes, is a key feature in many eremophilane derivatives. Its presence introduces a planar, polar moiety that can participate in dipole-dipole interactions and hydrogen bonding. The reactivity of the carbonyl group also allows for a wide range of chemical transformations, providing a gateway to further derivatization. For example, the reduction of a ketone can yield a secondary alcohol, altering the molecule's steric and electronic properties.

Double Bonds (C=C): The location and stereochemistry of double bonds within the eremophilane framework are crucial determinants of its three-dimensional shape. The presence of a double bond introduces rigidity and planarity in that region of the molecule. These bonds are also sites of reactivity, susceptible to reactions like hydrogenation, epoxidation, or dihydroxylation, which can be used to introduce new functional groups and stereocenters.

Lactones, which are cyclic esters, are also common motifs in eremophilane derivatives. The lactone ring is a polar functional group that can be susceptible to hydrolysis, opening the ring to form a hydroxy carboxylic acid. This transformation dramatically alters the molecule's structure and properties. The reactivity of the lactone itself, including the double bond often present in α,β-unsaturated lactones (furanones), provides numerous opportunities for chemical modification. researchgate.net Synthetic methods have been developed for the enantioselective synthesis of chiral lactone carboxylic acids, which can serve as building blocks for more complex structures, including tetrahydrofuran (B95107) derivatives. researchgate.net

The strategic interplay of these functional groups governs the chemical diversity and biological potential of eremophilane analogs. nih.govnih.gov

Preparation and Testing of Eremophilane Derivatives for Optimization

The optimization of eremophilane-based compounds typically involves the semi-synthesis of derivatives from a naturally occurring starting material, followed by rigorous biological testing to establish structure-activity relationships (SARs). nih.gov This process aims to identify analogs with improved potency, selectivity, or pharmacokinetic profiles. researchgate.net

A notable example involves the derivatization of the eremophilane sesquiterpene 07H239-A. nih.gov In this study, the 14-carboxyl group was identified as an ideal target for chemical modification. Nine new derivatives were prepared through amidation, introducing different R-groups. These derivatives were then tested for their cytotoxic activity against five human tumor cell lines. nih.gov The results indicated that several of the synthesized amides (compounds 6-10) were more potent than the parent natural product. Specifically, derivatives 6 and 9 showed the strongest activity against the MDA-MB-435 cancer cell line. nih.gov This study established a preliminary SAR, suggesting that the side chain plays a crucial role in the cytotoxic potential of these compounds. nih.gov

Table 1: Cytotoxic Activity of 07H239-A Derivatives

| Compound | IC₅₀ (μM) against MDA-MB-435 |

|---|---|

| 07H239-A (5) | >10 |

| Derivative 6 | 0.91 |

| Derivative 9 | 0.96 |

IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Another approach to generating novel eremophilanes involves utilizing marine-derived fungi. A study on Penicillium copticola led to the isolation of several new eremophilane-type sesquiterpenes, some with unusual skeletons featuring an aromatic ring and a methyl group migration. nih.gov These compounds, along with their derivatives, were tested for both antitumor and neuroprotective activities. Derivative 8 exhibited selective inhibition against human non-small cell lung cancer cells (A549), while derivative 7 showed a neuroprotective effect. nih.gov This highlights how derivatives from a single source can be optimized for different therapeutic applications.

Furthermore, the biological activity of a furanoeremophilane (B1240327) isolated from Senecio filaginoides var. filaginoides was evaluated for its antimicrobial and antifungal properties. researchgate.net The compound demonstrated significant antifungal activity against various Candida species and also inhibited the mycelial growth of the phytopathogenic fungus Botrytis cinerea. researchgate.net This type of testing is crucial for optimizing compounds for potential use as antimicrobial agents.

Table 2: Antifungal Activity of a Furanoeremophilane

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in μg/ml |

|---|---|

| Candida albicans | 250 |

| Candida tropicalis | 250 |

| Candida glabrata | 250 |

| Candida parapsilosis | 250 |

Structural Elucidation Methodologies of Eremophilene and Its Analogs

Advanced Spectroscopic Techniques

Modern spectroscopy is the cornerstone for determining the structure of natural products like eremophilene. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about the molecular framework, elemental composition, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides unparalleled insight into the carbon-hydrogen framework of a compound. The structures of numerous eremophilane (B1244597) sesquiterpenoids have been established through extensive 1D and 2D NMR analysis. semanticscholar.orgresearchgate.netd-nb.info

One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The ¹H-NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The ¹³C-NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their chemical nature (e.g., alkyl, olefinic, carbonyl). nih.govtandfonline.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton spin systems throughout the molecule. semanticscholar.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon atoms with their attached protons, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). It is instrumental in connecting different spin systems and positioning quaternary carbons and functional groups within the molecular skeleton. nih.govtandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other methods that rely on through-bond coupling, NOESY detects correlations between protons that are close in space (typically < 5 Å), regardless of whether they are bonded. huji.ac.ilcolumbia.edu This is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system. semanticscholar.orgresearchgate.net For instance, in the analysis of caryophyllane sesquiterpenoids from Eremophila spathulata, NOESY (or its rotating-frame equivalent, ROESY) correlations were key to establishing the relative configurations of the molecules. semanticscholar.orgresearchgate.net

| Compound Name | ¹H NMR Data (δH, multiplicity, J in Hz) | ¹³C NMR Data (δC) | Source |

| Copteremophilane A (1) | 7.61 (brs, H-6), 7.55 (brs, H-8) | 133.4 (C-5), 131.5 (C-9), 127.8 (C-8), 125.6 (C-6), 198.9 (C-1) | nih.gov |

| Copteremophilane B (2) | 5.34 (s, H-13a), 5.22 (s, H-13b), 4.28 (s, H₂-12) | 148.3 (C-11), 136.3 (C-7), 110.1 (C-13), 63.0 (C-12) | nih.gov |

| Nor-eremophilanol B (2) | 6.43 (d, 9.9, H-9), 6.01 (d, 9.9, H-8), 2.18 (s, Me-13) | 192.6 (C-11), 147.2 (C-9), 126.9 (C-8), 103.8 (C-7) | tandfonline.com |

In cases of complex or ambiguous stereochemistry, experimental NMR data can be powerfully augmented by quantum mechanical calculations. nih.govresearchgate.net Density Functional Theory (DFT) has become a cornerstone in confirming or revising proposed structures of complex organic molecules. acs.orgnumberanalytics.compsu.edu

The methodology involves several steps:

Putative structures for all possible diastereomers are generated.

The geometry of each isomer is optimized using a suitable DFT functional (e.g., M06-2X) and basis set to find its lowest energy conformation. nih.gov

The NMR chemical shifts (¹H and ¹³C) and coupling constants for each optimized structure are then calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated NMR data are compared against the experimental values. The stereoisomer whose calculated data most closely matches the experimental spectrum is assigned as the correct structure. acs.org

This computational approach provides a robust method for stereochemical assignment, reducing ambiguity and offering a higher level of confidence in the final structure. acs.org

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound. wisdomlib.org High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is indispensable in modern natural product chemistry. researchgate.netnfdi4chem.de

HRESIMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula (the exact number of carbon, hydrogen, oxygen, nitrogen, and other atoms). nih.govresearchgate.net Establishing the molecular formula is a critical first step in structure elucidation, as it defines the degrees of unsaturation (the total number of rings and/or multiple bonds) in the molecule. tandfonline.com This information is vital for constraining the number of possible structures that fit the NMR data.

| Compound Name | Molecular Formula | Method | Source |

| Copteremophilane A | C₁₄H₁₈O₂ | HRESIMS | nih.gov |

| Copteremophilane B | C₁₅H₂₀O₂ | HRESIMS | nih.gov |

| Copteremophilane C | C₂₃H₂₅ClO₇ | HRESIMS | nih.gov |

| Nor-eremophilanol A | C₁₄H₁₈O₄ | HRESIMS | tandfonline.com |

Infrared (IR) and UV-Visible Spectroscopy

While NMR and MS provide the core structural framework, IR and UV-Visible spectroscopy offer valuable complementary information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a reliable method for their identification. For this compound and its analogs, IR spectroscopy can readily identify the presence of:

Hydroxyl (-OH) groups, which appear as a broad absorption band.

Carbonyl (C=O) groups from ketones, aldehydes, or esters, which give a strong, sharp absorption.

Carbon-carbon double bonds (C=C).

UV-Visible Spectroscopy : This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. researchgate.netyoutube.com It is particularly useful for identifying conjugated systems, where two or more double bonds are separated by a single bond. In many eremophilane analogs, such as those containing an α,β-unsaturated ketone moiety, characteristic absorption maxima (λmax) in the UV spectrum provide strong evidence for this structural feature. nih.govnih.gov

Chiroptical Methods for Absolute Configuration Determination

While NMR (specifically NOESY) can determine the relative stereochemistry of a chiral molecule, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Determining the absolute configuration is crucial and is often accomplished using chiroptical methods. nih.govthieme-connect.denumberanalytics.com

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. mdpi.com Electronic Circular Dichroism (ECD) is a widely used chiroptical method for assigning the absolute configuration of natural products. numberanalytics.com

The modern approach combines experimental measurements with quantum chemical calculations:

The experimental ECD spectrum of the isolated natural product is recorded.

The theoretical ECD spectra for both possible enantiomers (e.g., the (R) and (S) forms) are calculated using time-dependent density functional theory (TD-DFT). nih.gov

The experimental spectrum is then compared to the two calculated spectra. A direct match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govmdpi.com

This powerful combination of experimental and computational chiroptical spectroscopy has become a standard and reliable method for determining the absolute stereochemistry of this compound analogs and other chiral natural products, especially when X-ray crystallography is not feasible. nih.govnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating the stereochemical aspects of chiral molecules like this compound. nih.gov It measures the differential absorption of left- and right-circularly polarized light in the ultraviolet and visible regions, which arises from electronic transitions within the molecule. nih.govchromatographyonline.com Because this phenomenon is exquisitely sensitive to the spatial arrangement of atoms, ECD provides a unique fingerprint of a molecule's absolute configuration and conformation in solution. nih.govnih.gov

The key principle of ECD is that enantiomers, which are non-superimposable mirror images, will produce spectra that are perfect mirror images of each other. nih.gov These characteristic spectral features, known as Cotton effects, can be positive or negative and their intensity is directly proportional to the enantiomeric purity of the sample. researchgate.net For complex natural products such as eremophilane sesquiterpenes, experimental ECD spectra are often compared with those predicted by quantum-mechanical calculations. nih.govd-nb.info This combination of experimental measurement and theoretical prediction is a highly reliable method for the unambiguous assignment of the absolute configuration of a chiral center. nih.gov The technique is also valuable for studying conformational changes or the process of molecular self-assembly. nih.gov

| Feature | Description |

| Principle | Measures the difference in absorption (ΔA = AL - AR) of left- and right-circularly polarized UV-Vis light by a chiral molecule. |

| Information | Provides data on absolute configuration, conformation in solution, and enantiomeric purity. |

| Key Feature | Enantiomers produce mirror-image spectra (Cotton Effects). |

| Application | Stereochemical assignment of chiral natural products, proteins, and pharmaceuticals. |

| Methodology | Experimental spectra are often compared with quantum-mechanically calculated spectra for definitive structural assignment. nih.govd-nb.info |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism into the infrared region of the electromagnetic spectrum. nih.gov Instead of probing electronic transitions, VCD measures the differential absorption of left- and right-circularly polarized infrared light by the vibrational modes of a chiral molecule. nih.govcsfarmacie.cz This makes VCD an exceptionally powerful tool for obtaining detailed three-dimensional structural information, as the technique is highly sensitive to the mutual orientation of different functional groups within the molecule. nih.gov

For natural products like this compound and its analogs, VCD has become one of the most reliable and versatile methods for unambiguously determining both the absolute configuration and the predominant conformations in solution. nih.gov The experimental VCD spectrum, which contains a wealth of structural information, is typically compared against a spectrum predicted using ab initio or Density Functional Theory (DFT) calculations for one or both enantiomers. nih.govcsfarmacie.cz A match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. nih.gov While the VCD signals are inherently weak—often thousands of times weaker than in conventional IR spectroscopy—modern instrumentation allows for their precise measurement. csfarmacie.cz

| Parameter | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |

| Spectral Region | UV-Visible | Infrared (IR) |

| Transitions Probed | Electronic | Vibrational |

| Primary Use | Determination of absolute configuration and electronic structure of chromophores. | Determination of absolute configuration and solution-state conformation. nih.gov |

| Sensitivity | Generally higher signal intensity. | Inherently weaker signals, requiring highly sensitive detectors. csfarmacie.cz |

| Applicability | Requires the presence of a chromophore near the chiral center. | Applicable to nearly all organic molecules, as all have IR-active vibrations. csfarmacie.cz |

X-ray Crystallography and Micro-Electron Diffraction (MicroED) Analysis

X-ray crystallography is considered the gold standard for the determination of molecular structure. The technique provides an unambiguous, three-dimensional map of electron density from which the precise positions of atoms in a crystalline solid can be determined. The process involves directing a beam of X-rays at a single, high-quality crystal of the compound. nih.gov The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. nih.gov By analyzing the position and intensity of these spots, a detailed 3D model of the molecule's structure, including its connectivity and absolute configuration, can be calculated and refined. nih.govmdpi.com The primary and often most challenging limitation of X-ray crystallography is the absolute requirement to grow a suitable, well-ordered crystal of sufficient size. mdpi.com

To overcome this significant bottleneck, Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique. sepscience.com MicroED is a form of cryo-electron microscopy where a beam of electrons, rather than X-rays, is used to generate diffraction data from crystals. nih.gov Because electrons interact much more strongly with matter, MicroED can be used to determine high-resolution atomic structures from nano- or micro-sized crystals that are billions of times smaller than those required for conventional X-ray diffraction. nih.govresearchgate.net This makes it exceptionally well-suited for the structural analysis of natural products, which are often isolated in very small quantities or form crystals that are too small for other methods. thegoodscentscompany.com The diffraction data from MicroED is collected as the nanocrystal is continuously rotated and can be processed using existing software developed for X-ray crystallography. nih.govthegoodscentscompany.com

| Technique | Principle | Crystal Size Requirement | Key Advantage | Key Limitation |

| X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal. nih.gov | Microns to millimeters | Provides definitive, high-resolution 3D structure and absolute configuration. mdpi.com | Requires large, high-quality single crystals, which can be difficult to grow. mdpi.com |

| Micro-Electron Diffraction (MicroED) | Diffraction of electrons by the electrostatic potential of atoms in a crystal. nih.gov | Nanometers to a few microns | Can determine atomic-resolution structures from extremely small crystals, overcoming the main hurdle of X-ray methods. nih.govsepscience.com | Requires access to a transmission electron microscope; sample can be sensitive to the electron beam. |

Chromatographic Techniques for Structural Characterization

While chromatographic techniques are fundamentally methods of separation, they become powerful tools for structural characterization when coupled with spectroscopic detectors in what are known as hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds such as this compound and other sesquiterpenes. youtube.com In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. youtube.comsemanticscholar.org As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. youtube.com This provides a mass spectrum, which serves as a molecular "fingerprint," revealing the molecular weight and characteristic fragmentation patterns that are used to identify the compound and infer its structure, often by comparison to spectral libraries. nih.govsciencepub.net The PubChem database includes experimental GC-MS data for this compound. nih.gov

Liquid Chromatography (LC) is used for the separation of less volatile or thermally unstable compounds. When coupled with detectors like mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR), it provides a wealth of structural data. LC-MS offers molecular weight and fragmentation information similar to GC-MS. The coupling of HPLC with NMR (LC-NMR) is a particularly robust analytical tool, as it combines the superior separation power of HPLC with the unparalleled structural elucidation capability of NMR. mdpi.com This allows for the online acquisition of detailed 1D and 2D NMR spectra for individual components in a complex mixture, enabling the complete structural determination of novel compounds, including isomers. nih.govmdpi.com

Chiral Chromatography is essential for the analysis of stereoisomers. Since enantiomers possess identical physical properties (e.g., polarity, boiling point), they cannot be separated by standard chromatographic methods. sepscience.com Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. chromatographyonline.comcsfarmacie.cz This technique is critical for isolating individual enantiomers of a compound like this compound to study their unique biological activities. High-performance liquid chromatography (HPLC) with a CSP is a common and effective approach for both analytical and preparative-scale enantiomeric separation. csfarmacie.cznih.gov

| Technique | Separation Principle | Coupled Detector | Information Provided for Structural Characterization |

| GC-MS | Volatility and polarity. youtube.com | Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, identification via library matching. nih.govnih.gov |

| LC-NMR | Polarity and specific interactions. mdpi.com | Nuclear Magnetic Resonance (NMR) | Complete 1D and 2D NMR data for definitive structural connectivity and stereochemistry. nih.govmdpi.com |

| Chiral HPLC | Differential diastereomeric interactions with a Chiral Stationary Phase (CSP). csfarmacie.cz | UV, MS, ECD | Separation of enantiomers, determination of enantiomeric purity. chromatographyonline.comsepscience.com |

Biological Activities and Mechanistic Studies of Eremophilene

Antimicrobial Efficacy

Eremophilene demonstrates a broad range of antimicrobial activities, effectively inhibiting the growth of various bacteria, fungi, and certain viruses. researchgate.netfrontiersin.org

Eremophilane (B1244597) sesquiterpenoids have been shown to possess antibacterial properties. semanticscholar.orgnih.gov For instance, compounds isolated from the plant genus Eremophila have demonstrated significant activity against Gram-positive bacteria, including medically important strains like Staphylococcus aureus and Streptococcus pyogenes. researchgate.netnih.gov Some of these extracts were effective against multi-resistant methicillin-resistant S. aureus (mMRSA). researchgate.net Similarly, eremophilane sesquiterpenoids derived from fungi, such as Septoria rudbeckiae, have shown potent inhibitory effects against bacteria like Pseudomonas syringae and Bacillus cereus. acs.org Research on extracts from Eremophila neglecta also confirmed antibacterial activity against several Gram-positive bacteria, including Mycobacterium fortuitum and Mycobacterium chelonae. nih.gov

Table 1: Examples of Bacteria Susceptible to this compound and its Derivatives

| Bacterial Species | Reference |

|---|---|

| Staphylococcus aureus | researchgate.netresearchgate.netnih.gov |

| Streptococcus pyogenes | nih.govmdpi.com |

| Bacillus subtilis | researchgate.net |

| Bacillus cereus | researchgate.netacs.org |

| Escherichia coli | researchgate.net |

| Moraxella catarrhalis | nih.gov |

| Mycobacterium fortuitum | nih.gov |

| Mycobacterium chelonae | nih.gov |

| Pseudomonas syringae | acs.org |

The antifungal potential of this compound and its derivatives is well-documented. semanticscholar.orgresearchgate.net Extracts and isolated compounds from Eremophila alternifolia have shown significant antifungal activity against various fungi and yeasts, including Cryptococcus gattii, Cryptococcus neoformans, and several Candida species. mdpi.com Fungi are a known source of eremophilanes with antifungal bioactivity. semanticscholar.orgresearchgate.net

Research has indicated that this compound-related compounds possess antiviral capabilities. Specifically, they have been studied for their effectiveness against the Tobacco Mosaic Virus (TMV), a significant plant pathogen. nih.govnih.gov While direct studies on this compound itself are part of broader screenings, related sesquiterpenes have shown inhibitory effects, suggesting a potential avenue for developing new antiviral agents for agricultural use. nih.gov

The primary antimicrobial mechanism of this compound and other hydrophobic compounds is the disruption of the bacterial cell membrane. mdpi.comfrontiersin.org The lipophilic (hydrophobic) nature of these molecules allows them to insert into the lipid bilayer of the cell membrane. mdpi.comresearchgate.net This insertion alters membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately causing cell death. mdpi.comfrontiersin.org Scanning electron microscopy has visually confirmed that these compounds can alter the outer structure of bacterial cells. acs.org This disruption of membrane integrity is a key factor in their broad-spectrum antimicrobial effects. mdpi.comresearchgate.net

Anticancer and Cytotoxic Potential

Beyond antimicrobial effects, this compound and its derivatives have been investigated for their ability to combat cancer cells. nih.govresearchgate.net

Eremophilane-type sesquiterpenoids have demonstrated cytotoxic activity against various human cancer cell lines. semanticscholar.orgnih.gov For example, compounds isolated from the fungus Rhizopycnis vagum showed selective cytotoxicity against NCI-H1650 (non-small cell lung cancer) and BGC823 (gastric cancer) tumor cells. frontiersin.org Derivatives of the eremophilane sesquiterpene 07H239-A were synthesized and showed potent cytotoxic activity against several human tumor cell lines, with some derivatives being more effective than the original natural product. nih.gov The cytotoxic effects are generally dose-dependent, meaning the inhibition of cancer cell proliferation increases with the concentration of the compound. researchgate.net This potential to inhibit the growth of cancer cells highlights the therapeutic promise of this class of compounds. nih.govmdpi.com

Apoptosis Induction via Caspase Pathways

Eremophilane sesquiterpenoids have been investigated for their cytotoxic activities, with some studies indicating that their mechanism of action involves the induction of apoptosis. Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis. mdpi.com The caspase family of proteases plays a central role in executing the apoptotic program. nih.gov These enzymes are present as inactive zymogens (pro-caspases) and are activated in a cascade-like fashion in response to apoptotic stimuli. nih.gov The activation of executioner caspases, such as caspase-3, is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov

Terpenoids, the broader class of compounds to which this compound belongs, have been shown to activate caspase-3 in various cancer cell lines. researchgate.net Studies on extracts from plants containing eremophilane-type sesquiterpenoids, such as Petasites japonicus, have demonstrated the induction of apoptosis in cancer cells. tandfonline.com For instance, certain eremophilane-type sesquiterpenoids isolated from Petasites japonicus have shown cytotoxic activity against human astrocytoma and breast cancer cells. bohrium.comnih.gov The activation of caspase-3 is a key event in the apoptotic process, and its activation by certain compounds can lead to the dismantling of the cell. nih.gov The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3. nih.gov The activation of caspase-3 is considered a point of no return in the apoptotic cascade. researchgate.net

Table 1: Cytotoxic Activity of Eremophilane-Type Sesquiterpenoids

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Petasitesterpene I | U-251MG (non-CSCs) | Cytotoxic | - | bohrium.com |

| Petasitesterpene I | U-251MG (CSCs) | Cytotoxic | - | bohrium.com |

| Petasitesterpene II | U-251MG (non-CSCs) | Cytotoxic | - | bohrium.com |

| Petasitesterpene II | U-251MG (CSCs) | Cytotoxic | - | bohrium.com |

| Petasitesterpene II | MDA-MB-231 | Cytotoxic | - | bohrium.com |

| Petasitesterpene VI | U-251MG (non-CSCs) | Cytotoxic | - | bohrium.com |

| Petasitesterpene VI | U-251MG (CSCs) | Cytotoxic | - | bohrium.com |

| S-japonin | U-251MG (non-CSCs) | Cytotoxic | - | bohrium.com |

| S-japonin | U-251MG (CSCs) | Cytotoxic | - | bohrium.com |

| Eremophilenolide | U-251MG (non-CSCs) | Cytotoxic | - | nih.gov |

Anti-inflammatory Modulation

Inhibition of Pro-inflammatory Cytokines and Mediators

Eremophilane sesquiterpenoids have demonstrated notable anti-inflammatory properties through the inhibition of key pro-inflammatory cytokines and mediators. The inflammatory response involves the release of various signaling molecules, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as inflammatory mediators such as nitric oxide (NO). nih.gov The overproduction of these molecules can contribute to chronic inflammatory diseases.

Research has shown that certain eremophilane derivatives can effectively suppress the production of these pro-inflammatory substances. For example, some eremophilane-type sesquiterpenoids have been found to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net The inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a key mechanism underlying the anti-inflammatory effects of many natural compounds. nih.govnih.gov The activation of NF-κB leads to the transcription of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. nih.gov

Table 2: Inhibition of Nitric Oxide (NO) Production by Eremophilane-Type Sesquiterpenoids

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Eremophilane Derivative 1 | RAW 264.7 | NO Production Inhibition | 45.15 ± 2.72 | researchgate.net |

| Eremophilane Derivative 2 | RAW 264.7 | NO Production Inhibition | 49.83 ± 2.34 | researchgate.net |

Modulation of Inflammatory Responses

Beyond the inhibition of specific cytokines and mediators, this compound and its derivatives can modulate the broader inflammatory response. The inflammatory process is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It involves a cascade of events, including the activation of immune cells and the release of inflammatory mediators.

Eremophilane-type sesquiterpenes isolated from various plant sources, such as those from the genus Ligularia, have been reported to possess anti-inflammatory activities. nih.gov This suggests a potential role for these compounds in managing inflammatory conditions. The modulation of the inflammatory response by these compounds can occur through various mechanisms, including the interference with key signaling pathways involved in inflammation.

Immunomodulatory Effects

Eremophilane sesquiterpenoids have been recognized for their immunomodulatory properties, which refers to their ability to modify the functioning of the immune system. mdpi.com The immune system is a complex network of cells and proteins that defends the body against infection. Key players in the adaptive immune response include T cells and B cells. nih.govnih.gov

The immunomodulatory activity of eremophilanes suggests their potential to influence the activity of these immune cells. B cells are crucial for humoral immunity, while T cells are central to cell-mediated immunity. nih.govnih.gov The ability of a compound to modulate the activity of these cells can have significant therapeutic implications in various diseases, including autoimmune disorders and cancer. While the precise mechanisms of how this compound interacts with specific immune cells like T cells and B cells are still under investigation, the recognized immunomodulatory potential of this class of compounds highlights an important area for future research.

Antioxidant Properties: Free Radical Scavenging

Eremophilane sesquiterpenoids are among the many natural products that exhibit antioxidant properties, primarily through their ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells through a process called oxidative stress. This process is implicated in the development of various chronic diseases.

Phytotoxic Applications

In addition to their medicinal properties, eremophilane sesquiterpenoids have been noted for their phytotoxic effects. Phytotoxicity refers to the ability of a compound to be toxic to plants. This property makes them potential candidates for the development of natural herbicides.

The essential oils of many plants, which are rich in terpenoids, have been studied for their phytotoxic activity. nih.gov These compounds can inhibit seed germination and plant growth, suggesting their potential use as bioherbicides. The mechanism of action for their phytotoxicity can be multifaceted, affecting various physiological processes in plants. The exploration of this compound's phytotoxic properties could lead to the development of more environmentally friendly alternatives to synthetic herbicides.

Anti-obesity Research

This compound and its related eremophilane sesquiterpenoids, found in certain medicinal plants, have been investigated for their potential role in combating obesity. Research has primarily focused on the extracts of plants known to contain these compounds, such as Petasites japonicus, and their effects on adipogenesis, the process by which fat cells, or adipocytes, are formed.

Studies utilizing extracts from Petasites japonicus have demonstrated notable anti-adipogenic activity. An ethanol (B145695) extract of Petasites japonicus (EPJ) was found to possess anti-inflammatory and anti-adipogenic properties. nih.gov In laboratory studies involving 3T3-L1 adipocytes, a cell line commonly used for obesity research, treatment with EPJ resulted in a significant reduction in the expression of key genes that regulate adipocyte differentiation. nih.gov

Specifically, the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and fatty acid-binding protein 4 (FABP-4) was markedly decreased. nih.gov PPARγ is considered a master regulator of adipogenesis, and its inhibition is a key target for anti-obesity therapies. imrpress.com FABP-4 is crucial for the transport of fatty acids within cells for storage. imrpress.com The downregulation of these genes suggests a potential mechanism by which this compound-containing extracts may limit the formation of new fat cells.

Furthermore, the treatment with EPJ also led to an increase in the expression of genes associated with fat breakdown and energy expenditure, including uncoupling protein-1 (UCP-1), PPARα, and acyl-CoA oxidase (ACO). nih.gov This indicates that in addition to inhibiting fat storage, compounds within the extract may also promote the burning of fat. While these studies have been conducted on plant extracts, the presence of eremophilane sesquiterpenoids in these plants points to their potential contribution to the observed anti-obesity effects.

Table 1: Effects of Petasites japonicus Extract (EPJ) on Adipogenic and Thermogenic Gene Expression in 3T3-L1 Adipocytes

| Gene | Function | Effect of EPJ Treatment | Reference |

| PPARγ | Master regulator of adipogenesis | ↓ Significant Reduction | nih.gov |

| FABP-4 | Fatty acid transport and storage | ↓ Significant Reduction | nih.gov |

| UCP-1 | Thermogenesis (fat burning) | ↑ Increased Expression | nih.gov |

| PPARα | Fatty acid oxidation | ↑ Increased Expression | nih.gov |

| ACO | Fatty acid oxidation | ↑ Increased Expression | nih.gov |

Interactive Data Table: Click on the column headers to sort the data.

Ecological and Inter Species Roles of Eremophilene

Plant Defense Mechanisms Against Herbivores

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and terpenoids, such as eremophilene, are a major class of these protective compounds. youtube.comtaylorfrancis.com These secondary metabolites can act as toxins, repellents, or anti-nutritive agents, representing a significant barrier to herbivory. youtube.com The production of these defensive compounds can be constitutive, meaning they are always present in the plant, or induced in response to an attack. youtube.com

In the case of the genus Eremophila, which is rich in terpenoids, these compounds are recognized for their protective and anti-infective properties. taylorfrancis.com Research has shown that essential oils from Eremophila mitchellii, which contain the related compound eremophilone, act as a repellent against termites. Furthermore, studies have indicated that (-)-eremophilene can repel the fall leafworm, suggesting its direct role in deterring specific insect pests. nih.gov The mode of action for such terpenoids can range from disrupting cell membranes and inhibiting nutrient transport to interfering with metabolic processes and hormonal control in herbivores. youtube.com

Insect Pheromone Communication

Insects utilize a complex chemical language, in which pheromones play a crucial role in behaviors such as mating, aggregation, and sounding alarms. nih.govmiragenews.com These chemical signals are often highly specific to a particular species. miragenews.com Pheromones are broadly classified into two types: releaser pheromones that trigger an immediate behavioral response, and primer pheromones that cause physiological changes. miragenews.com

Terpenes are a class of volatile organic compounds that insects are known to use for communication. mdpi.com While the biosynthesis of various pheromones, many of which are derived from fatty acids and isoprenoids, has been studied in detail, a direct role for this compound as a specific insect pheromone is not extensively documented in current research. nih.govnih.gov However, endosymbionts in some insects are capable of producing volatiles, including sesquiterpenes, which can be used as sex or aggregation pheromones. researchgate.net

Role in Plant-Insect Interactions and Pest Deterrence

The interactions between plants and insects are heavily mediated by chemical cues, with plant-derived compounds influencing insect behavior such as feeding and oviposition. Terpenoids are a critical component of this chemical interplay, often acting as repellents that deter insects from feeding.

This compound and its derivatives have demonstrated a clear role in pest deterrence. For instance, the essential oil of Eremophila mitchellii, notable for its content of eremophilane (B1244597) sesquiterpenoids like eremophilone and santalcamphor, has been identified as a termite repellent. This repellent activity highlights the defensive function of these compounds for the plant. Furthermore, research involving metabolically engineered production of (-)-5-epithis compound has shown its potential as a repellent against the fall leafworm, suggesting its utility as a natural alternative for agricultural pest management. nih.gov

Contributions to Plant Volatile Profiles and Essential Oil Composition